molecular formula C8H8ClN B12570993 4-Chloro-N-ethenylaniline CAS No. 201610-83-5

4-Chloro-N-ethenylaniline

Cat. No.: B12570993
CAS No.: 201610-83-5
M. Wt: 153.61 g/mol
InChI Key: NQQUHMYKQCOORU-UHFFFAOYSA-N
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Description

4-Chloro-N-ethenylaniline is an organic compound with the chemical formula C8H8ClN It is a derivative of aniline, where the amino group is substituted with a chloro group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-N-ethenylaniline can be synthesized through several methods. One common method involves the reaction of aniline with chloroethane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The product is then purified through extraction and crystallization processes .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where aniline and chloroethane are reacted in the presence of a catalyst. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-ethenylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-N-ethenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-N-ethenylaniline exerts its effects involves its interaction with various molecular targets. The chloro and ethenyl groups can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-N-ethenylaniline is unique due to the presence of both a chloro and an ethenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

201610-83-5

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

4-chloro-N-ethenylaniline

InChI

InChI=1S/C8H8ClN/c1-2-10-8-5-3-7(9)4-6-8/h2-6,10H,1H2

InChI Key

NQQUHMYKQCOORU-UHFFFAOYSA-N

Canonical SMILES

C=CNC1=CC=C(C=C1)Cl

Origin of Product

United States

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